![molecular formula C19H23NO6S2 B2571285 Dimethyl 5-[(4-butylphenyl)sulfamoyl]-3-methylthiophene-2,4-dicarboxylate CAS No. 726164-06-3](/img/structure/B2571285.png)
Dimethyl 5-[(4-butylphenyl)sulfamoyl]-3-methylthiophene-2,4-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a sulfonamide derivative, which is a functional group that is often found in various pharmaceutical drugs. Sulfonamides have a wide range of medicinal properties including antibiotic, antidiabetic, diuretic, and antithyroid activity .
Chemical Reactions Analysis
The reactivity of this compound would depend on its specific structure. Sulfonamides are generally stable but can participate in reactions at the sulfur or nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be predicted based on its structure. For example, sulfonamides are typically crystalline solids that are slightly soluble in water .Aplicaciones Científicas De Investigación
Solid-State Structures and Synthesis
A study by Pomerantz, Amarasekara, and Dias (2002) focused on the synthesis and solid-state structures of dimethyl bithiophene dicarboxylates, including variations that closely relate to the compound . Their research unveiled that certain bithiophene derivatives exhibit nearly coplanar arrangements and anti sulfur conformations in solid states, attributed to electrostatic stabilization. This insight is crucial for understanding the material properties and potential applications in molecular electronics or photonics (Pomerantz, Amarasekara, & Dias, 2002).
Environmental Biodegradation
Kropp, Saftić, Andersson, and Fedorak (1996) explored the biodegradation of dimethylbenzothiophenes, compounds structurally related to the one , highlighting the microbial degradation of sulfur heterocycles in petroleum. Their findings contribute to understanding how similar compounds might be broken down in natural environments, which has implications for bioremediation technologies (Kropp, Saftić, Andersson, & Fedorak, 1996).
Fluorescent Molecular Probes
Research by Diwu, Lu, Zhang, Klaubert, and Haugland (1997) into fluorescent solvatochromic dyes demonstrates the application of thiophene derivatives in developing sensitive molecular probes. These probes can be used to study biological events and processes, offering a non-invasive means to observe and measure cellular activities in real-time (Diwu, Lu, Zhang, Klaubert, & Haugland, 1997).
Heterocyclic Disperse Dyes
The work by Iyun, Bello, Abayeh, Jauro, and Shode (2015) on synthesizing heterocyclic disperse dyes incorporating the thiophene moiety underlines the chemical's utility in textile dyeing. These dyes offer deep and vibrant colors with excellent fastness properties, demonstrating the compound's relevance in industrial applications (Iyun, Bello, Abayeh, Jauro, & Shode, 2015).
Chemiluminescence and Molecular Electronics
Watanabe, Kikuchi, Maniwa, Ijuin, and Matsumoto (2010) investigated the base-induced chemiluminescence of sulfanyl-substituted bicyclic dioxetanes. Their findings suggest potential applications in developing new materials for organic light-emitting diodes (OLEDs) and other optoelectronic devices, highlighting the broader applicability of thiophene derivatives in molecular electronics and photonics (Watanabe, Kikuchi, Maniwa, Ijuin, & Matsumoto, 2010).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
dimethyl 5-[(4-butylphenyl)sulfamoyl]-3-methylthiophene-2,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO6S2/c1-5-6-7-13-8-10-14(11-9-13)20-28(23,24)19-15(17(21)25-3)12(2)16(27-19)18(22)26-4/h8-11,20H,5-7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFWDHXXUXJXSAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NS(=O)(=O)C2=C(C(=C(S2)C(=O)OC)C)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

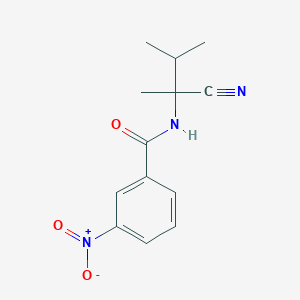

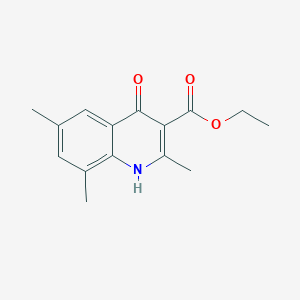
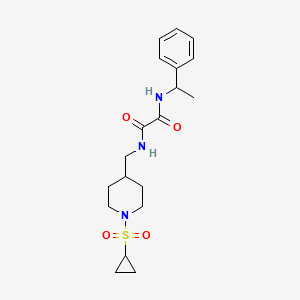
![2-bromo-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2571210.png)
![(2E)-N-methyl-4-({2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}formamido)but-2-enamide](/img/structure/B2571211.png)
![3,7-diphenyl-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole-6-thiol](/img/structure/B2571213.png)
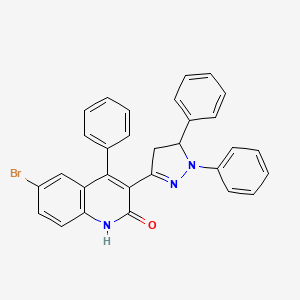
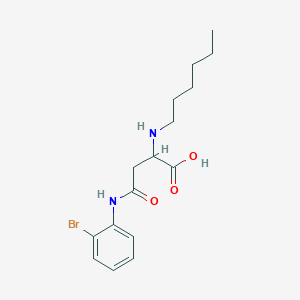
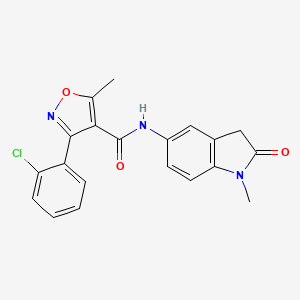
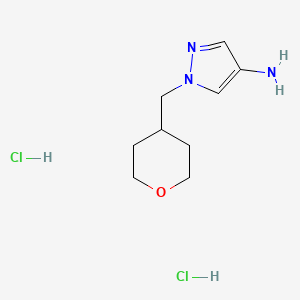
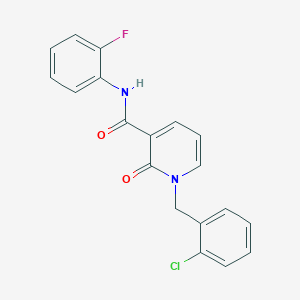
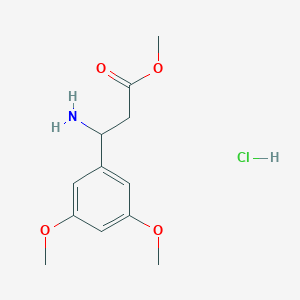
![4-[(4-chlorophenyl)methyl]-1-{3-[4-(furan-2-carbonyl)piperazin-1-yl]-3-oxopropyl}-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2571223.png)